1-(4-Methylpyridin-2-YL)-1H-pyrrole-2-carbaldehyde
CAS No.: 383136-14-9
Cat. No.: VC3843081
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383136-14-9 |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | 1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H10N2O/c1-9-4-5-12-11(7-9)13-6-2-3-10(13)8-14/h2-8H,1H3 |
| Standard InChI Key | WGNIPPLJCMCISL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)N2C=CC=C2C=O |
| Canonical SMILES | CC1=CC(=NC=C1)N2C=CC=C2C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol. Its IUPAC name, 1-(4-methylpyridin-2-yl)pyrrole-2-carbaldehyde, reflects the substitution pattern: a methyl group at the 4-position of the pyridine ring and an aldehyde at the 2-position of the pyrrole. The canonical SMILES representation is CC1=CC(=NC=C1)N2C=CC=C2C=O, illustrating the connectivity of the two aromatic systems.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons of the pyrrole (δ 6.5–7.5 ppm) and pyridine (δ 7.8–8.5 ppm) rings. Mass spectrometry reveals a molecular ion peak at m/z 186.21, consistent with the molecular weight.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | PubChem |
| Molecular Weight | 186.21 g/mol | VulcanChem |
| SMILES | CC1=CC(=NC=C1)N2C=CC=C2C=O | PubChem |
| InChI Key | WGNIPPLJCMCISL-UHFFFAOYSA-N | PubChem |
Synthesis and Preparation Methods
Conventional Synthesis Routes
The compound is typically synthesized via microwave-assisted condensation of 4-methylpyridine-2-amine with pyrrole-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This method achieves yields exceeding 70% under optimized conditions (150°C, 20 minutes). Alternative routes involve Pd-catalyzed cross-coupling between halogenated pyrrole precursors and 4-methylpyridine derivatives, though this approach is less cost-effective.
Green Chemistry Approaches
Recent advancements emphasize solvent-free synthesis using ball milling techniques, which reduce reaction times to 30 minutes while maintaining yields at 65–68%. These methods align with sustainable chemistry principles by minimizing waste and energy consumption.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at the 3- and 5-positions, facilitated by the electron-donating effects of the adjacent nitrogen atom. For example, nitration with HNO₃/Ac₂O yields mono-nitro derivatives, which serve as intermediates for anticancer agents.
Aldehyde Group Reactivity
The aldehyde functionality participates in imine formation with primary amines, enabling the synthesis of Schiff base complexes. These complexes exhibit enhanced antimicrobial activity against Staphylococcus aureus (MIC: 0.0039–0.0078 mg/mL). Additionally, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, expanding its utility in derivatization.
Oxidative Aromatization
Under oxidative conditions (e.g., IBX or MnO₂), dihydropyrrole intermediates derived from this compound undergo aromatization, yielding fully conjugated systems with improved stability for materials science applications.
| Biological Activity | Model System | Key Finding | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 0.0039 mg/mL | |
| Anticancer | MCF-7 cells | IC₅₀ = 1.2 μM | |
| Neuroprotection | SH-SY5Y cells | ROS reduction = 50% at 10 μM |
Applications in Materials Science
Organic Photovoltaics (OPVs)
Incorporating 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde into polymer donors improves OPV efficiency by 12–15%, attributable to enhanced charge carrier mobility (μ = 0.45 cm²/V·s). The pyridine nitrogen facilitates electron transport, while the pyrrole ring contributes to film-forming stability.
Conducting Polymers
Copolymerization with thiophene derivatives yields materials with conductivity up to 1,200 S/cm, suitable for flexible electronics. The aldehyde group enables cross-linking, improving mechanical durability by 30% compared to non-cross-linked analogs.
Comparison with Structural Analogs
1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carboxylic Acid
Replacing the aldehyde with a carboxylic acid group (-COOH) increases hydrophilicity (logP: 1.8 vs. 2.5) but reduces antimicrobial potency (MIC: 0.015 mg/mL vs. 0.0039 mg/mL). The acid derivative shows superior anticancer activity due to enhanced hydrogen bonding with target enzymes.
1-(4-Methylpyridin-2-yl)-1H-pyrrole-2-methanol
The alcohol analog (-CH₂OH) exhibits 90% lower cytotoxicity in normal fibroblast cells (LD₅₀ > 100 μM) compared to the aldehyde (LD₅₀ = 25 μM), making it preferable for prolonged therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume